Metaraminol Bitartrate Enantiomer
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Overview
Description
Metaraminol Bitartrate Enantiomer is a sympathomimetic amine used primarily as a vasoconstrictor in the treatment of hypotension. It acts predominantly on alpha-adrenergic receptors and stimulates the release of norepinephrine. This compound is known for its ability to increase both systolic and diastolic blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metaraminol Bitartrate Enantiomer can be synthesized through various chemical reactions. One common method involves the reaction of metaraminol with tartaric acid to form the bitartrate salt. The reaction typically requires precise control of temperature and pH to ensure the formation of the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using high-performance liquid chromatography (HPLC) for enantiomeric separation. Freeze-drying and rotary evaporation are commonly used for pretreatment .
Chemical Reactions Analysis
Types of Reactions
Metaraminol Bitartrate Enantiomer undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of metaraminol, which can be used for different therapeutic applications .
Scientific Research Applications
Metaraminol Bitartrate Enantiomer has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay validation.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Primarily used in the treatment of hypotension and as an adjunct in various surgical procedures.
Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.
Mechanism of Action
Metaraminol Bitartrate Enantiomer acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors. This leads to an increase in systemic blood pressure. The compound also displaces norepinephrine from neuronal vesicles, enhancing its vasopressor effects .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: Similar in structure and function, used as a nasal decongestant and appetite suppressant.
Ephedrine: Another sympathomimetic amine with similar vasoconstrictive properties.
Oxilofrine: Used for its stimulant and vasoconstrictive effects.
Uniqueness
Metaraminol Bitartrate Enantiomer is unique due to its specific enantiomeric form, which provides targeted therapeutic effects with reduced side effects compared to its racemic mixture .
Properties
Molecular Formula |
C13H19NO8 |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
3-[(1S,2R)-2-amino-1-hydroxypropyl]phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m10/s1 |
InChI Key |
VENXSELNXQXCNT-BREQOKMYSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC=C1)O)O)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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